Cas no 64263-00-9 (5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole)

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with methyl groups at the 5 and 6 positions and a pyridinyl moiety at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in coordination chemistry and pharmaceutical research. Its rigid, planar framework enhances binding affinity in metal complexes, while the pyridinyl group improves solubility and reactivity. The compound is particularly useful as a ligand in catalytic systems or as a building block for bioactive molecules. Its stability and synthetic versatility make it suitable for applications in material science and medicinal chemistry, where precise molecular design is critical.
5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole structure
64263-00-9 structure
Product Name:5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole
CAS No:64263-00-9
MF:C14H13N3
MW:223.273122549057
CID:1675116
PubChem ID:14867056
Update Time:2025-10-28

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 5,6-dimethyl-2-(4-pyridinyl)-
    • 5,6-dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole
    • SCHEMBL24075259
    • MFCD00022693
    • AKOS010206195
    • 5,6-dimethyl-2-(4-pyridinyl)-1H-benzimidazole
    • 64263-00-9
    • 5,6-dimethyl-2-(4-pyridyl)-1H-1,3-benzimidazole
    • HS-3852
    • 5,6-dimethyl-2-pyridin-4-yl-1H-benzimidazole
    • 5,6-dimethyl-2-(pyridin-4-yl)-1H-1,3-benzodiazole
    • 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole
    • Inchi: 1S/C14H13N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-3-5-15-6-4-11/h3-8H,1-2H3,(H,16,17)
    • InChI Key: RUMHYCVQHHQYSK-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CN=CC=2)=NC2C=C(C)C(C)=CC1=2

Computed Properties

  • Exact Mass: 223.11109
  • Monoisotopic Mass: 223.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 461.8±47.0 °C at 760 mmHg
  • Flash Point: 217.9±22.2 °C
  • PSA: 41.57
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole Security Information

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole Pricemore >>

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Additional information on 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole

Recent Advances in the Study of 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole (CAS: 64263-00-9)

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole (CAS: 64263-00-9) is a benzimidazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, pharmacological properties, and therapeutic potential. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.

Recent studies have focused on the synthesis and optimization of 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole to enhance its bioavailability and target specificity. Researchers have employed various synthetic strategies, including microwave-assisted synthesis and catalytic methods, to improve the yield and purity of the compound. These advancements have facilitated more detailed investigations into its mechanism of action and potential therapeutic applications.

One of the key areas of interest is the compound's interaction with biological targets, particularly enzymes and receptors involved in disease pathways. In vitro and in vivo studies have demonstrated that 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole exhibits inhibitory activity against certain kinases and proteases, suggesting its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Additionally, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and metabolic disorders.

Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole. These studies have revealed favorable drug-like characteristics, including moderate plasma protein binding and good metabolic stability, which further support its potential as a therapeutic agent. However, challenges such as solubility and tissue penetration remain to be addressed in future research.

In conclusion, 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzoDimidazole (CAS: 64263-00-9) represents a promising candidate for drug development, with its diverse biological activities and favorable pharmacokinetic profile. Ongoing research efforts are expected to uncover new applications and optimize its therapeutic potential, paving the way for its eventual clinical translation. This brief underscores the importance of continued investigation into this compound and its derivatives to fully realize their benefits in the field of chemical biology and medicine.

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